Terephthaloyl chloride

Description

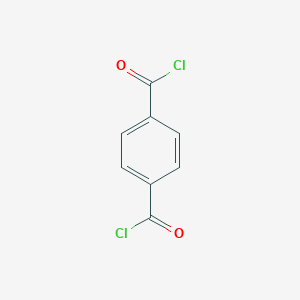

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEJRKJRKIFVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026653 | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Colorless or white solid with pungent odor; [ICSC] White flakes; [MSDSonline], WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

259 °C, 264 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

356 °F, 180 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBLE IN ETHER, Solubility in water: reaction | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 g/cm³ | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 320 | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS NEEDLES | |

CAS No. |

100-20-9 | |

| Record name | Terephthaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthaloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthaloyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G247CO9608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

82-84 °C, 79.5-84 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Terephthaloyl Chloride: Synthesis and Properties for Researchers

Terephthaloyl chloride (TCL), a diacid chloride derivative of terephthalic acid, is a pivotal monomer in the synthesis of high-performance polymers.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and key applications, with a focus on experimental details and underlying chemical principles.

Physical and Chemical Properties

Terephthaloyl chloride is a white crystalline solid at room temperature, often appearing as flakes or a powder with a pungent odor.[1][2] It is a moisture-sensitive compound that readily hydrolyzes in the presence of water to form terephthalic acid and hydrochloric acid.[3][4] This reactivity necessitates careful handling and storage in dry conditions.[4]

Table 1: Physical Properties of Terephthaloyl Chloride

| Property | Value |

| Molecular Formula | C₈H₄Cl₂O₂ |

| Molecular Weight | 203.02 g/mol [1] |

| Appearance | White to off-white crystalline solid/flakes[1][4] |

| Melting Point | 79 - 83 °C[1][4][5] |

| Boiling Point | 265 - 266 °C[1][4][5] |

| Density | 1.34 g/cm³[1][5] |

| Solubility | Soluble in organic solvents like dichloromethane, toluene, and ethanol; insoluble in water (reacts)[1][6] |

| Vapor Pressure | 0.02 mmHg @ 25 °C[7] |

The high reactivity of terephthaloyl chloride stems from the electrophilic carbonyl carbons in its acyl chloride groups, making it a potent acylating agent.[1] It readily reacts with nucleophiles such as amines, alcohols, and water.[1]

Synthesis of Terephthaloyl Chloride

Several methods exist for the synthesis of terephthaloyl chloride, with the choice of method often depending on the desired scale (laboratory or industrial), purity requirements, and available reagents.

This is a common and widely used method for both laboratory and industrial-scale synthesis.[1] The reaction involves refluxing terephthalic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1]

Overall Reaction:

C₆H₄(COOH)₂ + 2 SOCl₂ → C₆H₄(COCl)₂ + 2 SO₂ + 2 HCl[1]

The DMF catalyst facilitates the reaction by forming a Vilsmeier-Haack type intermediate.[1]

Diagram 1: Synthesis of Terephthaloyl Chloride from Terephthalic Acid and Thionyl Chloride

Caption: Reaction scheme for the synthesis of terephthaloyl chloride using thionyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Materials: Terephthalic acid, thionyl chloride, N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet tube (to vent HCl and SO₂ to a trap), suspend terephthalic acid in an excess of thionyl chloride.[1]

-

Add a catalytic amount of DMF.[1]

-

Heat the mixture to reflux at approximately 80°C for 10-12 hours.[1][8][9] The reaction is complete when the solid terephthalic acid has dissolved and gas evolution ceases.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.[8][9]

-

The crude terephthaloyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381) to yield a white crystalline product.[1]

-

Another industrial method for synthesizing terephthaloyl chloride involves the reaction of terephthalic acid with phosgene (B1210022).[1][10] This method is effective but requires stringent safety precautions due to the high toxicity of phosgene.[10]

Diagram 2: Phosgene-based Synthesis of Terephthaloyl Chloride

Caption: Phosgene method for terephthaloyl chloride synthesis.

Experimental Protocol: Synthesis via Phosgene

-

Materials: Terephthalic acid, phosgene, DMF, chlorobenzene (B131634) (solvent).

-

Procedure:

-

In a suitable reactor, suspend terephthalic acid in a solvent such as chlorobenzene.[10]

-

Add a catalytic amount of DMF.[10]

-

Introduce phosgene gas into the mixture while maintaining the temperature at 90-100°C.[10]

-

The reaction is carried out until the conversion of terephthalic acid is complete.

-

The product is then isolated and purified. This method has been reported to yield a product with a melting point of 80.4°C and a yield of 84.0%.[10]

-

Other methods for the preparation of terephthaloyl chloride include:

-

Reaction with Phosphorus Pentachloride: This is an older laboratory method.[11]

-

Chlorination of Dimethyl Terephthalate (B1205515): This process involves reacting dimethyl terephthalate with chlorine gas at high temperatures.[1]

-

Reaction of 1,4-bis(trichloromethyl)benzene (B1667536) with Terephthalic Acid: This is a commercial route that is often facilitated by metal oxide catalysts at high temperatures (150–250 °C).[1][12]

Key Applications

The primary application of terephthaloyl chloride is in the production of high-performance aramid fibers, such as Kevlar®, through polycondensation reactions with aromatic diamines like p-phenylenediamine.[1][3] These polymers exhibit exceptional strength, thermal stability, and chemical resistance, making them suitable for applications in aerospace, ballistic protection, and industrial composites.[1][3]

Diagram 3: Polymerization of Kevlar®

Caption: Synthesis of Kevlar® from terephthaloyl chloride and p-phenylenediamine.

Other significant applications of terephthaloyl chloride include:

-

Cross-linking agent: It is used as a cross-linking agent in the synthesis of various polymers, including polyamides and polyesters.[1]

-

Water scavenger: It acts as an effective water scavenger to stabilize isocyanates and urethane (B1682113) prepolymers.[8][13]

-

Pharmaceutical and Pesticide Intermediate: It serves as an intermediate in the synthesis of certain pharmaceuticals and pesticides.[3][13]

-

Dye Manufacturing: It is used in the production of azo dyes.[1][6]

Safety and Handling

Terephthaloyl chloride is a corrosive and hazardous substance that requires careful handling.[14][15]

-

Hazards: It is corrosive to the skin, eyes, and respiratory tract, causing severe burns upon contact.[14][15] Inhalation can lead to severe respiratory irritation and potential pulmonary edema.[14] It is also a lachrymator, a substance that causes tearing.[14]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.[14][15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Avoid contact with moisture, as it reacts to produce corrosive hydrochloric acid gas.[3][4] Store in a cool, dry, well-ventilated area away from incompatible substances.[14][15]

-

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.[14][15]

-

Inhalation: Move the victim to fresh air immediately.[14][15]

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water.[14][15]

-

In all cases of exposure, seek immediate medical attention.[14][15]

-

Table 2: Health and Safety Data

| Hazard | Description |

| Acute Oral Toxicity (LD50, rat) | 2500 mg/kg[1] |

| Primary Hazards | Corrosive, causes severe skin and eye burns, respiratory tract irritant[7][14] |

| Incompatible Materials | Water, alcohols, bases, strong oxidizing agents[7] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide[7] |

References

- 1. grokipedia.com [grokipedia.com]

- 2. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 6. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]

- 7. fishersci.fr [fishersci.fr]

- 8. Terephthaloyl chloride [yufenggp.com]

- 9. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN104478696A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. isg.ku.edu.tr [isg.ku.edu.tr]

- 16. cdhfinechemical.com [cdhfinechemical.com]

The Pivotal Role of Terephthaloyl Chloride in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Terephthaloyl chloride (TCL), a diacid chloride derivative of terephthalic acid, serves as a fundamental building block in the synthesis of high-performance polymers. Its high reactivity and rigid aromatic structure are instrumental in creating polymers with exceptional thermal stability, chemical resistance, and mechanical strength. This technical guide provides an in-depth exploration of the use of terephthaloyl chloride in polymer chemistry, focusing on the synthesis of aramids and polyesters. It offers detailed experimental protocols, quantitative data summaries, and visualizations of key chemical pathways and workflows to support researchers in the field.

Core Applications in Polymer Chemistry

Terephthaloyl chloride is a key monomer in the production of a variety of high-performance polymers. Its principal applications lie in the synthesis of:

-

Aromatic Polyamides (Aramids): Terephthaloyl chloride is most famously used in the production of para-aramid fibers, such as Kevlar®, through polycondensation reactions with aromatic diamines like p-phenylenediamine (B122844).[1][2][3][4] These materials are renowned for their remarkable strength-to-weight ratio, finding critical applications in ballistic protection, aerospace components, and industrial composites.[1][2] The rigid polymer chains and strong intermolecular hydrogen bonding in these aramids are direct results of the terephthaloyl chloride monomer.[4][5]

-

Polyesters: It is also a vital component in the synthesis of various aromatic polyesters. By reacting with aromatic diols such as bisphenol-A, it forms polyesters with high glass transition temperatures and good thermal stability.[6] These polyesters are often engineered for applications requiring high performance and durability.

-

Cross-linking Agent: Beyond its role as a primary monomer, terephthaloyl chloride can act as a cross-linking agent to enhance the properties of other polymers.[1][2]

Synthesis of High-Performance Polymers

The synthesis of polymers using terephthaloyl chloride is predominantly achieved through two main techniques: low-temperature solution polycondensation and interfacial polycondensation.

Aromatic Polyamides (Aramids) via Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is the most mature and widely used method for synthesizing high-molecular-weight aramids like poly(p-phenylene terephthalamide) (PPTA), the polymer that constitutes Kevlar.[7] This method allows for precise control over the polymerization process, yielding a polymer with the requisite high molecular weight for robust fiber formation.[8]

The overall reaction for the synthesis of PPTA is as follows:

Caption: Polycondensation reaction for the synthesis of PPTA (Kevlar).

This protocol outlines a typical laboratory-scale synthesis of PPTA via low-temperature solution polycondensation.[7][8][9]

1. Solvent and Reactant Preparation:

- Prepare a solution of N-methyl-2-pyrrolidone (NMP) containing a specific concentration of anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2) in a glass polymerization reactor under a dry nitrogen atmosphere.[2][8] The salt aids in the dissolution of the resulting polymer.[10]

- Add powdered p-phenylenediamine to the NMP solution at room temperature and stir until fully dissolved.[7]

2. Polymerization:

- Cool the reactor to a temperature between 0°C and -5°C using an ice-water bath.[8][9]

- Slowly add stoichiometric amounts of powdered terephthaloyl chloride to the cooled solution while increasing the stirring speed.[7]

- The viscosity of the solution will increase significantly as the reaction proceeds, and a "rod climbing" phenomenon may be observed, followed by the formation of a gel.[7][8]

3. Polymer Isolation and Purification:

- Continue stirring for a short period to break up the gel.[8]

- Precipitate the polymer by adding the reaction mixture to water in a blender.

- Filter the precipitated polymer and wash it repeatedly with cold and hot water to remove residual solvent, salts, and hydrochloric acid by-product until the washings are neutral.[7]

- Dry the polymer at 100°C for at least 5 hours.[7]

The following table summarizes typical quantitative parameters for the synthesis of PPTA.

| Parameter | Value | Reference |

| Reactants | ||

| p-phenylenediamine (PPD) | 1.0 equivalent | [9] |

| Terephthaloyl chloride (TCL) | 1.0 - 1.05 equivalents | [9] |

| Solvent System | ||

| Solvent | N-methyl-2-pyrrolidone (NMP) | [7][9] |

| Salt Additive | Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl) | [2][9] |

| Salt Concentration | ~5% (g/mL) | [9] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [9] |

| Reaction Time | 30 min at 0°C, then 1 hr to overnight at room temperature | [9] |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | [7][9] |

| Post-Processing | ||

| Precipitation Medium | Water | [9] |

| Washing | Cold and hot water | [7] |

| Drying Temperature | 100 °C | [7] |

Aromatic Polyesters via Interfacial Polycondensation

Interfacial polycondensation is a rapid polymerization method that occurs at the interface of two immiscible liquids.[11] This technique is particularly useful for the synthesis of aromatic polyesters from terephthaloyl chloride and various diols.

The general reaction for the synthesis of an aromatic polyester (B1180765) is depicted below:

Caption: Interfacial polycondensation for aromatic polyester synthesis.

This protocol describes a laboratory-scale synthesis of a polyester from terephthaloyl chloride and bisphenol-A using interfacial polycondensation.

1. Phase Preparation:

- Aqueous Phase: Dissolve a specific molar quantity of bisphenol-A and an acid acceptor (e.g., sodium hydroxide) in water in a beaker equipped with a high-speed mechanical stirrer. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to enhance the reaction rate.

- Organic Phase: Dissolve a stoichiometric amount of terephthaloyl chloride in an immiscible organic solvent like chloroform.

2. Polymerization:

- Increase the stirring speed of the aqueous phase to its maximum.

- Rapidly add the organic phase to the vigorously stirred aqueous phase.

- The polymerization occurs almost instantaneously at the interface between the two phases.

3. Polymer Isolation and Purification:

- After the addition is complete, continue stirring for a few minutes.

- Separate the organic layer and precipitate the polymer by pouring it into a non-solvent such as methanol (B129727).

- Filter the polyester and wash it thoroughly with water and methanol to remove unreacted monomers, catalyst, and salts.

- Dry the polymer in a vacuum oven.

The following table provides typical quantitative parameters for the interfacial polycondensation of terephthaloyl chloride with bisphenol-A.

| Parameter | Value | Reference |

| Reactants | ||

| Bisphenol-A (BPA) | 0.0125 mol | |

| Terephthaloyl chloride (TCL) | 0.0125 mol | |

| Acid Acceptor (NaOH) | 0.025 mol | |

| Phase Transfer Catalyst (e.g., Citramide) | 0.25 mg | |

| Solvent System | ||

| Aqueous Phase | 75 ml Water | |

| Organic Phase | 35 ml Chloroform | |

| Reaction Conditions | ||

| Temperature | Ambient (~30°C) | |

| Stirring Speed | High | |

| Post-Processing | ||

| Precipitation Medium | Methanol | |

| Washing | Water and Methanol |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of polymers derived from terephthaloyl chloride.

Caption: Generalized experimental workflow for polymer synthesis.

Conclusion

Terephthaloyl chloride is an indispensable monomer in the field of polymer chemistry, enabling the creation of materials with exceptional properties. Its use in low-temperature solution polycondensation and interfacial polycondensation allows for the synthesis of high-performance aramids and polyesters, respectively. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the development of advanced polymeric materials. The precise control over reaction conditions and a thorough understanding of the polymerization mechanisms are crucial for achieving the desired polymer characteristics for a wide range of demanding applications.

References

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Kevlar --Twaron--poly-paraphenylene terephthalamide [edinformatics.com]

- 4. TPK ChemWeb [web.abo.fi]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Production process of aramid fiber [tchaintech.com]

- 8. benchchem.com [benchchem.com]

- 9. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interfacial polymerization - Wikipedia [en.wikipedia.org]

terephthaloyl chloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of terephthaloyl chloride (TCL), a critical bifunctional molecule widely utilized in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and other high-performance materials. This document details its chemical and physical properties, synthesis and purification protocols, and key applications, with a focus on its relevance to research and development.

Chemical Identity and Molecular Structure

Terephthaloyl chloride, with the CAS Number 100-20-9 , is the acyl chloride derivative of terephthalic acid.[1][2] Its systematic IUPAC name is benzene-1,4-dicarbonyl dichloride.[3][4] The molecular structure consists of a central benzene (B151609) ring to which two carbonyl chloride groups are attached at the para (1 and 4) positions. This symmetrical and linear arrangement is fundamental to its utility in forming rigid, high-strength polymers.

Molecular Formula: C₈H₄Cl₂O₂[1][2]

Molecular Structure:

-

SMILES: O=C(Cl)c1ccc(C(Cl)=O)cc1[2]

-

InChI: InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H[3][4]

Physicochemical Properties

Terephthaloyl chloride is a white crystalline solid at room temperature, often appearing as flakes or needles with a pungent odor.[1][3] It is a highly reactive compound, particularly sensitive to moisture, with which it readily hydrolyzes to form terephthalic acid and hydrochloric acid.[1]

Table 1: General and Physical Properties of Terephthaloyl Chloride

| Property | Value |

| CAS Number | 100-20-9[1][2] |

| Molecular Weight | 203.02 g/mol [1][4] |

| Appearance | White to off-white solid (flakes or needles)[1][3] |

| Melting Point | 81.5 to 83 °C[1][2] |

| Boiling Point | 265 °C[1][2] |

| Density | 1.34 g/cm³[1][2] |

| Vapor Pressure | 0.02 mmHg at 25 °C[5] |

Table 2: Solubility of Terephthaloyl Chloride

| Solvent | Solubility |

| Water | Insoluble; reacts to form terephthalic acid and HCl[1] |

| Ethanol | Soluble (100 mg/mL), clear, colorless solution[5] |

| Organic Solvents | Soluble in acetone, toluene, chloroform, and other organic solvents[1][4] |

Table 3: Spectroscopic Data for Terephthaloyl Chloride

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) | 1785 cm⁻¹ (C=O stretch, strong), 1600 cm⁻¹ (aromatic C=C stretch, medium), 1250 cm⁻¹ (C-Cl stretch, strong)[6] |

| ¹H NMR (in CDCl₃) | A singlet is observed for the aromatic protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the carbonyl carbons are present.[3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 202.[7] |

Experimental Protocols

The most common laboratory and industrial method for synthesizing terephthaloyl chloride is the reaction of terephthalic acid with thionyl chloride, often with a catalyst.[1][8]

Materials and Equipment:

-

Terephthalic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) or pyridine (B92270) (catalyst)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

-

Heating mantle

-

Stirring apparatus

-

Vacuum distillation setup or recrystallization apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF or pyridine to the suspension.

-

Heat the mixture to reflux (approximately 80 °C) with constant stirring.[1][9] The reaction is typically continued for 10-12 hours, during which the solid terephthalic acid will dissolve as it is converted to the soluble terephthaloyl chloride.[9] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[9]

-

The crude terephthaloyl chloride can be purified by either vacuum distillation or recrystallization from a non-polar solvent like hexane (B92381) to yield the final product.[1]

This protocol describes the synthesis of an aramid polymer, demonstrating a key application of terephthaloyl chloride.

Materials and Equipment:

-

Terephthaloyl chloride

-

N-methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (optional, to aid solubility)

-

Two beakers or flasks

-

Stirring apparatus

Procedure:

-

Prepare two separate solutions:

-

Organic Phase: In a dry flask, dissolve a specific molar equivalent of terephthaloyl chloride in an appropriate organic solvent like N-methyl-2-pyrrolidone (NMP).[10]

-

Aqueous/Amine Phase: In a separate flask, dissolve an equimolar amount of p-phenylenediamine and pyridine (as an acid scavenger) in NMP.[10] If desired, salts like CaCl₂ or LiCl can be added to this phase to help keep the resulting polymer in solution.[10]

-

-

Cool the amine solution in an ice bath.

-

Slowly and with vigorous stirring, add the terephthaloyl chloride solution dropwise to the cooled amine solution.[10]

-

A polymer will form at the interface of the two solutions. The reaction mixture will become viscous.[10]

-

Continue stirring at 0 °C for about 30 minutes, and then allow the reaction to proceed at room temperature for at least one hour to ensure a high degree of polymerization.[10]

-

The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent like water.

-

The precipitated polymer is then collected by filtration, washed thoroughly with water and a solvent like methanol (B129727) to remove unreacted monomers and salts, and dried under vacuum.

Applications in Research and Development

The primary application of terephthaloyl chloride is as a monomer in the synthesis of high-performance polymers, most notably aramids like Kevlar.[1][2] Its rigid, linear structure and the reactive acyl chloride groups allow for the formation of strong, thermally stable, and chemically resistant polymers through polycondensation reactions with diamines.[1][11] These materials are indispensable in aerospace, ballistic protection, and industrial applications.

In the pharmaceutical industry, terephthaloyl chloride serves as a crucial intermediate and a bifunctional building block.[12] Its two reactive sites allow it to act as a linker to connect different molecular fragments or to construct larger, more complex molecules. The acyl chloride groups readily undergo reactions such as esterification and amidation, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[12] While specific examples of drugs synthesized using TCL are often proprietary, its role is to introduce a rigid phenyl diether or diamide (B1670390) core into a target molecule, which can be critical for achieving the desired therapeutic activity.[12] The high purity of TCL is paramount in this application to avoid impurities that could compromise the safety and efficacy of the final drug product.[12]

Terephthaloyl chloride is also used as a cross-linking agent for various polymers and as a water scavenger to stabilize isocyanates and urethane (B1682113) prepolymers.[1][11] It is also an intermediate in the synthesis of some pesticides and dyes.[13]

Mandatory Visualizations

Caption: Synthesis workflow for terephthaloyl chloride.

Caption: Interfacial polymerization of Kevlar.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 3. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Terephthaloyl chloride = 99 , flakes 100-20-9 [sigmaaldrich.com]

- 6. webqc.org [webqc.org]

- 7. Terephthaloyl chloride(100-20-9) MS spectrum [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terephthaloyl chloride [yufenggp.com]

- 12. nbinno.com [nbinno.com]

- 13. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Solubility of Terephthaloyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terephthaloyl chloride (TCL) is a highly reactive aromatic acyl chloride, pivotal as a monomer in the synthesis of high-performance polymers such as aramids (e.g., Kevlar®) and various polyesters. Its utility in these synthetic applications is critically dependent on its solubility characteristics in appropriate organic solvents. This technical guide provides a detailed overview of the solubility of terephthaloyl chloride in a range of common organic solvents. Due to its high reactivity, particularly with protic solvents, careful solvent selection is paramount for successful and safe handling. This document consolidates available qualitative and quantitative solubility data, outlines experimental protocols for solubility determination, and presents logical workflows for its application in synthesis.

Physicochemical Properties of Terephthaloyl Chloride

Terephthaloyl chloride is a white to off-white crystalline solid at room temperature.[1] It is characterized by its high reactivity, stemming from the two electrophilic carbonyl carbons. This reactivity dictates its solubility behavior and solvent compatibility.

Key Properties:

-

Molecular Formula: C₈H₄Cl₂O₂[1]

-

Molecular Weight: 203.02 g/mol [1]

-

Melting Point: 79-81 °C[1]

-

Boiling Point: 266 °C[1]

-

Density: 1.34 g/cm³[1]

Solubility of Terephthaloyl Chloride

The solubility of terephthaloyl chloride is a crucial parameter for its use in polymerization reactions, which are typically conducted in solution. Generally, it is soluble in a variety of anhydrous aprotic organic solvents. Protic solvents, such as water and alcohols, are generally not suitable as they react with terephthaloyl chloride.

Qualitative Solubility

Terephthaloyl chloride is reported to be soluble in a range of common organic solvents. These include:

-

Ketones: Acetone[1]

-

Amides: N-methyl-2-pyrrolidone (NMP), Hexamethylphosphoramide (HMPA), Dimethylacetamide (DMAc)[1]

It is important to note that for polymerization applications, highly polar aprotic solvents like NMP and HMPA are often used, sometimes with the addition of salts like lithium chloride or calcium chloride to enhance the solubility of the resulting polymer.[1]

Quantitative Solubility Data

Quantitative solubility data for terephthaloyl chloride in common organic solvents is not widely available in published literature. The high reactivity of the compound can complicate standard equilibrium solubility measurements. The most commonly cited quantitative value is for its solubility in ethanol (B145695), though this is a reactive solvent.

Table 1: Quantitative Solubility of Terephthaloyl Chloride

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Ethanol | Protic Solvent (Alcohol) | 10[8] | Not Specified | Reacts with ethanol to form the corresponding ester.[5] |

| Water | Protic Solvent | Insoluble[2][3] | Not Specified | Reacts vigorously to form terephthalic acid and hydrochloric acid.[1] |

Experimental Protocols

General Protocol for Solubility Determination of Terephthaloyl Chloride

Due to the reactivity of terephthaloyl chloride, particularly its moisture sensitivity, solubility determination must be conducted under anhydrous conditions.

Objective: To determine the approximate solubility of terephthaloyl chloride in a given anhydrous aprotic solvent at a specified temperature.

Materials:

-

Terephthaloyl chloride (high purity)

-

Anhydrous solvent of interest (e.g., dichloromethane, toluene, NMP)

-

Dry glassware (e.g., vials with screw caps, graduated cylinders, pipettes)

-

Magnetic stirrer and stir bars

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All solvents must be of high purity and anhydrous.

-

Initial Solvent Addition: In a dry vial under an inert atmosphere, add a precisely measured volume of the anhydrous solvent (e.g., 10 mL).

-

Incremental Solute Addition: Add a small, accurately weighed amount of terephthaloyl chloride to the solvent.

-

Dissolution: Cap the vial and stir the mixture at a constant temperature.

-

Observation: Observe for complete dissolution. If the solid dissolves completely, continue adding small, weighed increments of terephthaloyl chloride.

-

Saturation Point: The saturation point is reached when a small amount of solid terephthaloyl chloride remains undissolved after a prolonged period of stirring (e.g., 1-2 hours).

-

Calculation: Calculate the solubility in g/100 mL based on the total mass of terephthaloyl chloride dissolved in the known volume of the solvent just before the saturation point was reached.

Reactivity in Protic Solvents

As an acyl chloride, terephthaloyl chloride is highly susceptible to nucleophilic attack by protic solvents.

-

Hydrolysis: It reacts readily with water to form terephthalic acid and hydrochloric acid.[1] This reaction is rapid and exothermic.

-

Alcoholysis: With alcohols, it undergoes alcoholysis to form the corresponding diester.[5] For instance, with ethanol, it forms diethyl terephthalate. This reaction is the reason why alcohols are generally considered reactive solvents rather than inert carriers for terephthaloyl chloride, although it is soluble in them.

Application in Polymer Synthesis: The Case of Kevlar®

The primary application of terephthaloyl chloride is in the synthesis of aramids, most notably poly(p-phenylene terephthalamide), known as Kevlar®. This is achieved through a condensation polymerization with p-phenylenediamine. The choice of solvent is critical for this process to keep the growing polymer chain in solution.

Conclusion

Terephthaloyl chloride exhibits good solubility in a range of anhydrous aprotic organic solvents, which is essential for its primary application in polymer synthesis. While comprehensive quantitative solubility data is scarce in public literature, qualitative assessments and its successful use in various solvent systems provide a strong indication of its solubility behavior. For any application, it is crucial to consider the high reactivity of terephthaloyl chloride, especially towards moisture and other protic species, and to conduct all handling and experiments under strictly anhydrous conditions. The provided experimental protocol offers a framework for determining its solubility in specific solvents of interest for research and development purposes.

References

- 1. Terephthaloyl chloride = 99 , flakes 100-20-9 [sigmaaldrich.com]

- 2. Terephthaloyl chloride [chembk.com]

- 3. grokipedia.com [grokipedia.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

reaction mechanism of terephthaloyl chloride with primary amines

An In-depth Technical Guide on the Reaction Mechanism of Terephthaloyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism between terephthaloyl chloride and primary amines. This reaction is fundamental to the synthesis of aramids, a class of high-performance polymers renowned for their exceptional strength and thermal stability, with Kevlar being a prominent example. The core of this process is a nucleophilic acyl substitution reaction, which proceeds rapidly under specific conditions. This document details the step-by-step mechanism, explores the kinetics and thermodynamics, presents quantitative data in structured tables, and provides detailed experimental protocols for the synthesis of poly(p-phenylene terephthalamide). Visual diagrams generated using Graphviz are included to illustrate the reaction pathway, polymerization process, and experimental workflow, adhering to strict design specifications for clarity and technical accuracy.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between terephthaloyl chloride, an acyl chloride, and a primary amine is a classic example of nucleophilic acyl substitution, sometimes referred to as an addition-elimination reaction.[1][2] The high reactivity of the acyl chloride functional group makes this reaction efficient and rapid.[3][4]

The carbonyl carbon in terephthaloyl chloride is highly electrophilic (electron-deficient). This is due to the electron-withdrawing effects of the two adjacent oxygen and chlorine atoms, which creates a partial positive charge on the carbon atom, making it a prime target for nucleophiles.[2] The primary amine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.[2][5]

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[2]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.[2][6]

-

Deprotonation: The resulting product has a positively charged nitrogen atom. A second molecule of the primary amine (or another base present in the mixture, such as pyridine) acts as a base, abstracting a proton from the nitrogen to form the final, neutral amide product and an ammonium (B1175870) salt byproduct.

Application in Polycondensation: Aramid Synthesis

When bifunctional monomers are used—a diamine such as p-phenylenediamine (B122844) (PPD) and a diacyl chloride like terephthaloyl chloride (TPC)—the nucleophilic acyl substitution reaction occurs at both ends of each monomer. This results in a step-growth polymerization, forming long polymer chains. The resulting polymer, poly(p-phenylene terephthalamide) or PPTA, is a member of the aramid family, famously known as Kevlar.[4][7] This polycondensation reaction is highly favorable and proceeds rapidly even at low temperatures to yield a high molecular weight polymer.[7]

Kinetics and Competing Reactions

The reaction between primary amines and acyl chlorides is extremely fast, often approaching the diffusion-control limit.[8] Kinetic studies of interfacial polycondensation, a common method for producing such polymers, show that the reaction is first-order with respect to the acyl chloride.[9][10]

A significant competing reaction is the hydrolysis of terephthaloyl chloride, where water reacts with the acyl chloride group to form a carboxylic acid.[10][11] While the amidation reaction is generally much faster than hydrolysis, the presence of moisture can terminate chain growth and reduce the final polymer's molecular weight.[9] Studies have determined the half-life of terephthaloyl chloride in aqueous solutions at 0°C to be between 1.2 and 2.2 minutes, highlighting its sensitivity to water.[12]

Table 1: Summary of Kinetic Parameters

| Parameter | Value / Observation | Source(s) |

| Reaction Order | First-order with respect to terephthaloyl chloride. | [9][10] |

| Reaction Rate | Very rapid; often becomes heterogeneous and approaches the diffusion control limit. | [8] |

| Activation Energy | Approx. 4 kcal/mole for interfacial polycondensation with piperazine (B1678402). | [9] |

| Hydrolysis Half-Life (TCl) | 1.2 - 2.2 minutes (at 0°C, pH 4-9). | [12] |

| Hydrolysis Rate Constant (TCl) | k_obs = 530 to 1100 (x 10⁻⁵ s⁻¹) (at 0°C, pH 4-9). | [12] |

| Relative Rate | Amidation is significantly faster than hydrolysis under typical polycondensation conditions. | [9] |

Experimental Protocols

The following section details a representative laboratory-scale protocol for the low-temperature solution polycondensation of poly(p-phenylene terephthalamide) (PPTA).

Materials and Reagents

-

Monomers: p-phenylenediamine (PPD), Terephthaloyl chloride (TPC)

-

Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous

-

Additive: Lithium chloride (LiCl), anhydrous

-

Acid Scavenger: Pyridine (B92270)

-

Precipitation/Washing: Deionized water, Methanol (B129727) or Acetone

Experimental Workflow

Detailed Procedure

-

Solvent Preparation: In a flame-dried, nitrogen-purged polymerization reactor equipped with a mechanical stirrer, dissolve anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). Add pyridine to the solution.[3][7]

-

Cooling: Cool the reactor vessel to a temperature between 0°C and 5°C using an ice-water bath.[7]

-

Monomer Addition: Add solid p-phenylenediamine (PPD) to the cooled solvent mixture and stir until it is completely dissolved.

-

Polymerization: Slowly add solid terephthaloyl chloride (TPC) to the vigorously stirred solution over several minutes. The reaction is exothermic and the viscosity of the solution will increase dramatically as the polymer forms. A "rod-climbing" effect may be observed.[7]

-

Reaction Completion: Continue stirring for 1 to 3 hours at low temperature to ensure high conversion and achieve a high molecular weight.

-

Polymer Precipitation & Washing: Precipitate the polymer by pouring the highly viscous reaction mixture into a blender containing deionized water. The polymer will form as a fibrous solid.[7]

-

Purification: Filter the precipitated polymer. To remove residual solvent, salts (LiCl), and byproducts (pyridinium hydrochloride), wash the polymer repeatedly with cold water, hot water, and finally with methanol or acetone.[3]

-

Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Quantitative Data Summary

The conditions for the synthesis of aramids can be tailored to achieve desired polymer properties. The following table summarizes typical quantitative parameters for the synthesis of poly(p-phenylene terephthalamide).

Table 2: Typical Reaction Parameters for PPTA Synthesis

| Parameter | Typical Value / Range | Purpose / Comment | Source(s) |

| Monomer Concentration | 0.2 - 0.5 mol/L | Affects reaction rate and final molecular weight. | [7] |

| Solvent | N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMA) | Polar aprotic solvent required to dissolve monomers and the resulting polymer. | [13] |

| Additive | LiCl or CaCl₂ (2-6% w/v) | Salt additive enhances the solubility of the rigid polymer chains. | [7][13] |

| Acid Scavenger | Pyridine | Neutralizes the HCl byproduct, preventing side reactions and protonation of the amine. | [3][7] |

| Reaction Temperature | 0°C to 25°C | Low temperature controls the reaction rate and minimizes side reactions. | [7] |

| Reaction Time | 1 - 3 hours | Sufficient time to achieve high molecular weight. | [3] |

| Resulting Polymer Mol. Wt. | 10,000 - 40,000 g/mol | High molecular weight is crucial for achieving high-strength fibers. | [9] |

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. futurelearn.com [futurelearn.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 5. savvy-chemist: Amines (3): Nucleophilic reactions [derekcarrsavvy-chemist.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Kinetics of an interfacial polycondensation reaction. Part 2.—Reaction of terephthaloyl chloride with piperazine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Terephthaloyl Chloride in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and laboratory handling procedures for terephthaloyl chloride. The information is compiled from various safety data sheets to ensure a thorough understanding of the hazards and the necessary precautions for its use in a research and development environment.

Chemical Identification and Physical Properties

Terephthaloyl chloride, also known as 1,4-benzenedicarbonyl chloride, is a white crystalline solid.[1][2] It is a key reagent in the synthesis of various polymers and pharmaceuticals. Due to its reactive nature, a thorough understanding of its properties is crucial for safe handling.

| Property | Value |

| CAS Number | 100-20-9 |

| Molecular Formula | C8H4Cl2O2 |

| Appearance | White crystalline flakes or colorless needles[2][3][4] |

| Odor | Pungent[1] |

| Melting Point | 79 - 83 °C[1][5] |

| Boiling Point | 266 °C[1][5] |

| Flash Point | 180 °C[1][3] |

| Autoignition Temperature | > 450 °C[3] |

| Bulk Density | 872 kg/m ³[5] |

Hazard Identification and Classification

Terephthaloyl chloride is classified as a corrosive and toxic substance.[5] It causes severe skin burns and eye damage and is toxic if inhaled.[5][6] It is also a lachrymator, meaning it can cause tearing.[3][5]

| Hazard Class | Category |

| Corrosive Solid | 8 |

| Toxic Solid | 6.1 |

Hazard Statements:

-

H335: May cause respiratory irritation.[6]

Signal Word: Danger[6]

Toxicological Data

Exposure to terephthaloyl chloride can have severe health effects. The following table summarizes the available toxicity data.

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | > 5,000 mg/kg[5] |

| Oral (LD50) | Mouse | 2140 mg/kg[3] |

| Oral (LD50) | Rabbit | 950 mg/kg[3] |

| Inhalation (LC50) | Rat (4 h) | 0.7 mg/L[5] or 700 mg/m³[3] |

| Dermal (LD50) | Rat | > 2,000 mg/kg[5] |

Fire and Explosion Hazard Data

Terephthaloyl chloride is a combustible solid, and finely dispersed particles can form explosive mixtures in the air.[6]

| Property | Value |

| Flash Point | 180 °C[1][3] |

| Autoignition Temperature | > 450 °C[3] |

Suitable Extinguishing Media:

-

DO NOT use water , as it reacts with terephthaloyl chloride to produce toxic and corrosive fumes.[3][6][7]

Hazardous Combustion Products:

Laboratory Handling and Storage

Proper handling and storage are critical to minimize the risks associated with terephthaloyl chloride.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][4][5]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][3][4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[1][5]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[4][8]

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter is necessary when handling the powder, especially if dust is generated.[4][6]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3][4][9]

-

Keep containers tightly closed and protected from moisture.[3][4]

Incompatible Materials:

Caption: A logical workflow for the safe handling of terephthaloyl chloride in a laboratory setting.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving terephthaloyl chloride.

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately.[3][4] If breathing is difficult, administer oxygen.[3][4] Seek immediate medical attention.[3][4] Do not use mouth-to-mouth resuscitation.[3][4]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting.[3][4] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[3][4] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[3][4]

Spill Response:

-

Evacuate personnel from the area.[5]

-

Wear appropriate personal protective equipment, including respiratory protection.[5]

-

Sweep up the spilled material and place it into a suitable, labeled container for disposal.[3][4][6]

-

Ventilate the area and wash the spill site after material pickup is complete.

Caption: A diagram illustrating the relationship between the hazards of terephthaloyl chloride and the necessary safety precautions.

Disposal Considerations

Waste terephthaloyl chloride and contaminated materials must be disposed of as hazardous waste.[9]

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][9]

-

It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

Do not allow the product to enter drains.[5]

Detailed Experimental Protocol: Safe Weighing and Transfer of Terephthaloyl Chloride

This protocol outlines the steps for safely weighing and transferring solid terephthaloyl chloride in a laboratory setting.

1. Preparation:

- Thoroughly review the Safety Data Sheet (SDS) for terephthaloyl chloride.

- Ensure a chemical fume hood is operational and the sash is at the appropriate height.

- Don the required Personal Protective Equipment (PPE): chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. A respirator may be necessary if there is a risk of dust generation.

- Place a calibrated analytical balance inside the chemical fume hood.

2. Weighing:

- Use a clean, dry glass container (e.g., a beaker or weighing boat) for weighing.

- Carefully open the terephthaloyl chloride container inside the fume hood.

- Using a clean, dry spatula, transfer the desired amount of terephthaloyl chloride to the weighing container on the balance.

- Minimize the generation of dust during transfer.

- Once the desired amount is weighed, securely close the main container of terephthaloyl chloride.

3. Transfer to Reaction Vessel:

- Carefully transfer the weighed terephthaloyl chloride from the weighing container to the reaction vessel, which should also be inside the fume hood.

- If necessary, use a powder funnel to aid in the transfer and prevent spillage.

- Ensure the reaction vessel is clean and dry before adding the terephthaloyl chloride.

4. Cleanup:

- Decontaminate the spatula and any other reusable equipment that came into contact with the chemical.

- Dispose of the weighing boat and any other disposable materials in the designated solid hazardous waste container.

- Wipe down the surfaces of the balance and the fume hood with an appropriate cleaning agent.

5. Documentation:

- Record the amount of terephthaloyl chloride used in the laboratory notebook.

- Note any observations or deviations from the standard procedure.

References

- 1. fishersci.com [fishersci.com]

- 2. Use of Terephthaloyl Chloride [yufenggp.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. isg.ku.edu.tr [isg.ku.edu.tr]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Terephthaloyl Chloride 100-20-9 [yufenggp.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Analysis of Terephthaloyl Chloride

This guide provides an in-depth overview of the spectroscopic data for terephthaloyl chloride, a crucial monomer in the synthesis of high-performance polymers and aramid fibers.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development and material science.

Spectroscopic Data

The structural elucidation of terephthaloyl chloride is heavily reliant on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of terephthaloyl chloride.

Table 1: ¹H NMR Spectroscopic Data for Terephthaloyl Chloride

| Chemical Shift (ppm) | Multiplicity | Solvent |

| 8.13 | Singlet | CDCl₃ |

Source: SpectraBase[2]

Table 2: ¹³C NMR Spectroscopic Data for Terephthaloyl Chloride

| Chemical Shift (ppm) | Assignment |

| 131.5 | Aromatic CH |

| 137.5 | Aromatic C-C=O |

| 167.0 | Carbonyl C=O |

Source: PubChem, ChemicalBook[3][4]

1.2 Vibrational Spectroscopy: IR and Raman

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Table 3: Key IR Absorption Bands for Terephthaloyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1775 | Strong | C=O stretch |

| 1500 | Medium | Aromatic C=C stretch |

| 1200 | Strong | C-O stretch |

| 875 | Strong | C-Cl stretch |

| 730 | Strong | C-H bend (out-of-plane) |

Source: IOSR Journal, ResearchGate[5]

Table 4: Key Raman Shifts for Terephthaloyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1770 | Strong | C=O stretch |

| 1610 | Very Strong | Aromatic C=C stretch |

| 1170 | Strong | C-H bend (in-plane) |

| 860 | Medium | Ring breathing |

| 350 | Strong | C-Cl bend |

Source: ChemicalBook, IOSR Journal[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

2.1 NMR Spectroscopy

A sample of terephthaloyl chloride (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[6] The solution is then filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[7] The spectrum is acquired on an NMR spectrometer, with the number of scans depending on the sample concentration and the desired signal-to-noise ratio. Shimming is performed to optimize the magnetic field homogeneity.[8]

2.2 IR Spectroscopy

For solid-phase analysis using the KBr pellet technique, 0.05-0.5 mg of terephthaloyl chloride is thoroughly ground with 100 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar.[9] The mixture is then pressed into a thin, transparent disc using a hydraulic press.[9] Alternatively, for the Nujol mull technique, a small amount of the sample is ground with a drop of Nujol (a hydrocarbon oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[10] The prepared sample is then placed in the sample holder of an FT-IR spectrometer for analysis.

2.3 Raman Spectroscopy

A small amount of the solid terephthaloyl chloride sample is placed in a sample holder, such as a glass capillary tube or a well on a microscope slide.[11] The sample is then illuminated with a monochromatic laser beam. The scattered light is collected and passed through a spectrometer to generate the Raman spectrum. To avoid sample degradation, the laser power and acquisition time may need to be optimized.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for terephthaloyl chloride.

Caption: Workflow of Spectroscopic Analysis for Terephthaloyl Chloride.

References

- 1. Terephthaloyl chloride | 100-20-9 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Terephthaloyl chloride(100-20-9) Raman [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. plus.ac.at [plus.ac.at]

The Chemistry of Terephthaloyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terephthaloyl chloride (TCL), the diacyl chloride of terephthalic acid, is a cornerstone chemical intermediate in the synthesis of high-performance polymers and a versatile reagent in organic synthesis, including pharmaceutical applications. Its rigid aromatic structure and two reactive acyl chloride groups bestow unique properties upon the materials derived from it. This guide provides an in-depth exploration of the fundamental principles of terephthaloyl chloride chemistry, covering its synthesis, physical and chemical properties, and key reactions. Detailed experimental protocols for its synthesis and its application in polymerization and acylation reactions are provided, along with a summary of its key quantitative data.

Introduction

Terephthaloyl chloride (1,4-benzenedicarbonyl chloride) is a white crystalline solid at room temperature.[1][2] It is a derivative of terephthalic acid and serves as a critical monomer for the production of aramids, a class of high-performance synthetic fibers.[2] The most notable of these is poly(p-phenylene terephthalamide), widely known by its trade name Kevlar®.[2] The exceptional strength, thermal stability, and chemical resistance of these materials stem directly from the rigid and planar structure of the terephthaloyl moiety.[2] Beyond polymer science, its high reactivity makes it a valuable reagent for acylation reactions in the synthesis of fine chemicals and pharmaceutical intermediates.[3] This document serves as a technical resource, detailing the core chemical principles, experimental procedures, and key data associated with terephthaloyl chloride.

Synthesis of Terephthaloyl Chloride

The most common laboratory and industrial synthesis of terephthaloyl chloride involves the reaction of terephthalic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂).[2][4][5] Other methods include the use of phosphorus pentachloride (PCl₅), oxalyl chloride, or phosgene.[2][6] The thionyl chloride route is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2] The reaction can be catalyzed by N,N-dimethylformamide (DMF).[2]

Physical and Chemical Properties

Terephthaloyl chloride is a moisture-sensitive solid with a pungent odor.[2] It is insoluble in water, with which it reacts rapidly, but is soluble in a variety of organic solvents.[2][7][8][9][10]

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄Cl₂O₂ | [2] |

| Molecular Weight | 203.02 g/mol | [2] |

| Appearance | White to off-white crystalline solid/flakes | [2] |

| Melting Point | 79-84 °C | [2][11] |

| Boiling Point | 266 °C | [2] |

| Density | 1.34 g/cm³ | [2] |

| Solubility | Soluble in acetone, toluene, dichloromethane, chloroform, ethanol, ether. Insoluble in water (reacts). | [2][7][8][9] |

| Spectroscopic Data | ||

| Infrared (IR) | Wavenumber (cm⁻¹) | Assignment |

| 1763 | C=O symmetric stretch | |

| 1728 | C=O asymmetric stretch | |

| 3100-3000 | Aromatic C-H stretch | |

| 1600-1400 | Aromatic C=C stretch | |

| 538 | C-Cl stretch | |

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity |

| 8.1-8.3 (approx.) | Singlet | |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| 168 (approx.) | Carbonyl Carbon (C=O) | |

| 135 (approx.) | Aromatic Quaternary Carbon | |

| 130 (approx.) | Aromatic C-H |

Key Reactions and Applications

The chemistry of terephthaloyl chloride is dominated by the high reactivity of its acyl chloride functional groups towards nucleophiles. This makes it an excellent monomer for step-growth polymerization and a potent acylating agent.

Polymerization Reactions: Synthesis of Aramids

The most significant application of terephthaloyl chloride is in the synthesis of aromatic polyamides (aramids).[2] The polycondensation with p-phenylenediamine (B122844) yields poly(p-phenylene terephthalamide) (PPTA), the polymer that constitutes Kevlar®.[2] This reaction can be carried out via solution polymerization or interfacial polymerization.[6][12][13]

Acylation Reactions

Terephthaloyl chloride readily reacts with amines, alcohols, and other nucleophiles in acylation reactions. A common example is the Schotten-Baumann reaction, where an acyl chloride reacts with an amine or alcohol in the presence of an aqueous base to form an amide or ester, respectively.[1] This reaction is widely used in organic synthesis to introduce the terephthaloyl moiety into molecules, which is a key step in the preparation of various pharmaceuticals and fine chemicals.[3]

Cross-linking Agent

Due to its difunctional nature, terephthaloyl chloride can be used as a cross-linking agent to improve the mechanical and thermal properties of polymers containing nucleophilic groups, such as polyols and polyamines.[2][5]

Experimental Protocols

Safety Precaution: Terephthaloyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware should be thoroughly dried before use.

Synthesis of Terephthaloyl Chloride from Terephthalic Acid

This protocol describes a typical laboratory-scale synthesis.